3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol

Catalog No.
S15508496
CAS No.
M.F
C8H7BrO
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol

Product Name

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol

IUPAC Name

3-bromobicyclo[4.2.0]octa-1(6),2,4-trien-2-ol

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C8H7BrO/c9-7-4-2-5-1-3-6(5)8(7)10/h2,4,10H,1,3H2

InChI Key

PBPOXXCHCSHEAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2O)Br

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a bicyclo[4.2.0] framework. This compound has the molecular formula C8H7BrC_8H_7Br and a molecular weight of approximately 183.05 g/mol. It is often referred to by its synonyms, including 4-Bromobenzocyclobutene and 4-Bromo-1,2-dihydrobenzocyclobutene, indicating its structural relationship to benzocyclobutene derivatives .

The compound features an intricate arrangement of carbon atoms that form two fused cyclopentene rings, creating a highly strained system that can exhibit interesting chemical properties and reactivity patterns. Its physical state is typically a colorless to light yellow clear liquid, with notable boiling points around 119 °C at reduced pressure .

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol is reactive due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The hydroxyl group also allows for further functionalization through esterification or etherification reactions.

Typical reactions involving this compound may include:

  • Nucleophilic substitution: The bromine can be replaced by various nucleophiles such as amines or thiols.
  • Dehydrobromination: Under strong bases, the compound can lose HBr to form alkenes.
  • Ester formation: The hydroxyl group can react with carboxylic acids to form esters.

These reactions highlight the versatility of 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol in synthetic organic chemistry.

Several synthesis methods for 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol have been reported in literature:

  • Bromination of Bicyclo[4.2.0]octa-1,3,5-triene: This method involves the direct bromination of bicyclo[4.2.0]octa-1,3,5-triene using bromine in an inert solvent under controlled conditions.
  • Hydroxylation Reactions: The introduction of the hydroxyl group can be achieved through reactions with oxidizing agents like osmium tetroxide or via hydroboration followed by oxidation.
  • Multi-step Synthesis: Some approaches involve multi-step synthetic routes starting from simpler precursors such as phenolic compounds or other bicyclic systems.

These synthesis strategies emphasize the compound's accessibility for research and potential applications in various fields of chemistry.

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Due to its unique structure and reactivity profile, it may be useful in developing new polymers or materials with specific properties.
  • Pharmaceutical Development: Investigating its biological activity could lead to new drug candidates targeting cancer or other diseases.

Interaction studies of 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action if it exhibits pharmacological effects.

Preliminary studies suggest that similar compounds may interact with enzymes or receptors within cells, influencing metabolic pathways or signaling cascades.

Several compounds share structural similarities with 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol:

Compound NameStructure TypeNotable Features
Bicyclo[4.2.0]octa-1(6),2,4-trieneBicyclicLacks bromine; used in polymer chemistry
BenzocyclobuteneAromatic BicyclicKnown for polymerization properties
4-Bromo-1,2-dihydrobenzocyclobuteneBicyclicSimilar reactivity but different substituents
7-Methylbicyclo[4.2.0]octa-1(6),2(7)-trieneMethylated BicyclicExhibits distinct physical properties

These comparisons highlight the unique aspects of 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol while demonstrating how slight modifications in structure can lead to significant differences in chemical behavior and application potential.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.96803 g/mol

Monoisotopic Mass

197.96803 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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